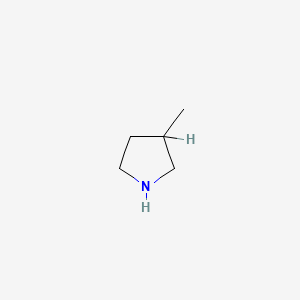

3-Methylpyrrolidine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-5-2-3-6-4-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYINPWAJIVTFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00955925 | |

| Record name | 3-Methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34375-89-8 | |

| Record name | Pyrrolidine, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034375898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methylpyrrolidine and Its Derivatives

Stereoselective Synthesis of 3-Methylpyrrolidine

The synthesis of specific stereoisomers of this compound is paramount for its application in medicinal chemistry and as a chiral building block. mdpi.com Stereoselective synthesis ensures the production of a single enantiomer, which is critical because different enantiomers of a chiral molecule can exhibit vastly different biological activities. usm.edu Methodologies to achieve this include asymmetric catalysis, the use of chiral starting materials from nature (the chiral pool), and enzyme-based transformations. nih.govsmolecule.com

Asymmetric catalysis is a powerful strategy for the synthesis of enantiomerically pure compounds. rsc.org This approach utilizes a small amount of a chiral catalyst to generate large quantities of a chiral product, often with high enantioselectivity. smolecule.com For this compound, transition metal-catalyzed reactions have emerged as a highly efficient route. acs.org

A significant breakthrough in the synthesis of enantiopure this compound is the development of cobalt-catalyzed asymmetric hydromethylation. nih.govresearchgate.net This method allows for the direct and highly stereoselective installation of a methyl group onto readily accessible 3-pyrroline (B95000) substrates. nih.govacs.org Researchers have demonstrated that a catalytic system combining a commercial cobalt precursor with a chiral ligand can effectively convert N-Boc-protected 3-pyrrolines into the corresponding (S)-3-methylpyrrolidine derivative with excellent yields and enantioselectivity. nih.govacs.org

This cobalt-hydride catalyzed process represents a more efficient alternative to traditional methods, which often require five to six steps. nih.govacs.org The reaction proceeds under mild conditions and provides a streamlined two-step synthesis of the desired enantioenriched product following deprotection. acs.org The versatility of this method is further highlighted by its successful application in preparing isotopically labeled compounds, such as those containing CD₃ or ¹³CH₃ groups, which are valuable tools in medical research. nih.gov

| Catalyst System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Co(acac)₂ / Modified BOX Ligand | N-Boc-3-pyrroline | N-Boc-(S)-3-methylpyrrolidine | High | Excellent | nih.govacs.org |

The success of asymmetric catalysis hinges on the design of the chiral ligand, which coordinates to the metal center and controls the stereochemical outcome of the reaction. academie-sciences.fr In the cobalt-catalyzed hydromethylation of 3-pyrrolines, a modified bisoxazoline (BOX) ligand was crucial for achieving high enantioselectivity. nih.govacs.orgresearchgate.net The structure of the ligand, including its steric and electronic properties, creates a specific chiral environment around the cobalt catalyst. diva-portal.org

The "fine-tuning" of a ligand is a common strategy to optimize a catalytic asymmetric reaction. academie-sciences.fr This involves modifying the ligand's structure to achieve a better match between the catalyst and the substrate. academie-sciences.fr Factors such as the ligand's bite angle and the σ-donor and π-acceptor properties of its coordinating atoms are critical in determining the stability and reactivity of the catalytic complex, ultimately influencing both the yield and the enantioselectivity of the transformation. diva-portal.org The development of a library of ligands with varied substituents allows for the systematic optimization of the catalyst for a specific substrate. academie-sciences.fr

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. diva-portal.org This strategy leverages the inherent chirality of natural substances like amino acids or carbohydrates, avoiding the need to establish the chiral center during the synthesis. smolecule.comdiva-portal.org

Zymochemistry, or enzymatic synthesis, employs enzymes as catalysts to perform chemical transformations. nih.govacs.org Enzymes offer high levels of stereoselectivity under mild reaction conditions. In the synthesis of this compound derivatives, enzymatic processes have been used to create key chiral intermediates. nih.govvulcanchem.com

One such method involves the use of Pig Liver Esterase (PLE). usm.eduvulcanchem.com PLE can selectively hydrolyze one of the two ester groups in a prochiral diester substrate, leading to the formation of a chiral carboxylic acid. vulcanchem.com This enzymatic hydrolysis is a key step in a multi-step synthesis of this compound-3-carboxylic acid hydrochloride. vulcanchem.com Another zymochemical strategy is the kinetic resolution of N-Boc protected 3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine using Pseudomonas fluorescens lipase (B570770). researchgate.net The enzyme catalyzes the acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer, both in high enantiomeric purity. researchgate.net

Multi-step synthesis involves a sequence of reactions to build a target molecule from simpler, often achiral, starting materials. libretexts.org Several multi-step routes to this compound and its derivatives have been developed starting from inexpensive, commercially available reagents. usm.eduusm.edu

A common pathway to this compound-3-carboxylic acid begins with diethyl methylmalonate. usm.eduvulcanchem.com The synthesis involves several key transformations, as summarized in the table below. This sequence demonstrates a classical approach to building the pyrrolidine (B122466) ring and installing the required functional groups through a series of well-established organic reactions. vulcanchem.com Another approach describes the ring-closure reaction of malic acid with methylamine (B109427), followed by a borane-mediated reduction to form the pyrrolidinol intermediate. These pathways, while often longer than catalytic methods, provide reliable access to the target compounds from basic starting materials. vulcanchem.com

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | Diethyl methylmalonate, NaH, THF, dibromoethane, reflux | Enolate alkylation to form the initial carbon skeleton | vulcanchem.com |

| 2 | K₂CO₃, DMF, para-nitrobenzyl bromide | Amine protection and stereodirection | vulcanchem.com |

| 3 | Pig liver esterase (PLE), pH 7.4 buffer | Enzymatic hydrolysis to create the chiral center | vulcanchem.com |

| 4 | Reagents for cyclization | Formation of the pyrrolidinone ring | usm.edu |

| 5 | Hydrogenolysis | Removal of the benzyl (B1604629) protecting group | vulcanchem.com |

| 6 | HCl | Formation of the final hydrochloride salt | vulcanchem.com |

Cobalt-Catalyzed Asymmetric Hydromethylation Strategies

Zymochemistry-Based Methodologies

Regioselective Synthesis of this compound Derivatives

Regioselectivity is paramount in the synthesis of substituted heterocycles, ensuring the correct placement of functional groups on the core structure. For pyrrolidine derivatives, achieving regiocontrol allows for the precise synthesis of isomers like this compound. A notable strategy involves the catalyst-tuned hydroalkylation of 3-pyrrolines. This method provides divergent access to either C2- or C3-alkylated pyrrolidines by selecting the appropriate catalyst.

Research has demonstrated that by using a cobalt (Co) catalyst, it is possible to achieve C2-alkylation of 3-pyrrolines, while a nickel (Ni) catalyst directs the reaction towards C3-alkylation. organic-chemistry.org These methods utilize readily available catalysts and chiral bisoxazoline (BOX) ligands to produce the desired chiral pyrrolidine derivatives with high efficiency. organic-chemistry.org The ability to selectively functionalize the C3 position is particularly relevant for the synthesis of this compound and its analogues.

Table 1: Catalyst-Tuned Regio- and Enantioselective Hydroalkylation of 3-Pyrrolines organic-chemistry.org This table is a representative example based on the described methodology.

| Catalyst System | Starting Material | Product | Selectivity |

|---|---|---|---|

| Co(acac)₂ / (S)-Ph-BOX | N-Boc-3-pyrroline | C2-alkylated pyrrolidine | High C2 selectivity |

Novel Cyclization and Ring Formation Strategies for Pyrrolidine Scaffolds

The construction of the pyrrolidine ring itself is a key challenge addressed by numerous innovative cyclization strategies. uvm.eduresearchgate.nettandfonline.comrsc.org These methods often provide access to a wide range of substituted pyrrolidines from acyclic precursors.

Intramolecular Hydroalkoxylation/Reduction and Hydroamination/Reduction of Alkynes

A powerful, atom-economical approach to forming the pyrrolidine ring is through the intramolecular cyclization of aminoalkynes. nii.ac.jp This method can be catalyzed by various systems, including transition metals and Brønsted acids. nii.ac.jpnih.govacs.org

One effective metal-free approach utilizes a catalytic amount of iodine (I₂) with triethylsilane (Et₃SiH) to facilitate the intramolecular hydroamination/reduction of unactivated alkynes at room temperature. organic-chemistry.orgorganic-chemistry.org This system yields 2,4- and 2,5-disubstituted pyrrolidines with high diastereoselectivity. organic-chemistry.orgorganic-chemistry.org

Alternatively, a Brønsted acid such as bis(trifluoromethanesulfonyl)imide can catalyze the intramolecular hydroamination of unactivated alkynes. nii.ac.jpacs.org The reaction proceeds by electrophilically activating the alkyne. In the presence of a silane, the resulting reactive exo-cyclic enamine intermediate is reduced to the saturated N-protected cyclic amine. nii.ac.jpacs.org This method demonstrates high diastereoselectivity, preferentially forming cis-2,4 and cis-2,5 substituted pyrrolidines. nii.ac.jpacs.org For instance, tosylamide and nosylamide derivatives of aminoalkynes efficiently undergo hydroamination/reduction to provide the corresponding N-protected pyrrolidines in high yields. nii.ac.jp

Table 2: Synthesis of Pyrrolidines via Intramolecular Hydroamination/Reduction of Alkynes nii.ac.jp This table is a representative example based on the described methodology.

| Substrate | Catalyst System | Product | Yield |

|---|---|---|---|

| N-Tosyl-4-pentynyl-amine | Bis(trifluoromethanesulfonyl)imide / Et₃SiH | N-Tosyl-2-methylpyrrolidine | High |

| N-Nosyl-4-pentynyl-amine | Bis(trifluoromethanesulfonyl)imide / Et₃SiH | N-Nosyl-2-methylpyrrolidine | High |

Radical Formal [3+2] Cycloadditions

Radical-mediated reactions offer a unique avenue for constructing cyclic systems. A notable example is the titanium-catalyzed radical formal [3+2] cycloaddition of N-acylaziridines with alkenes. nih.govfigshare.comacs.org This method provides an efficient route to pyrrolidines from readily available starting materials. organic-chemistry.org

Table 3: Titanium-Catalyzed Radical [3+2] Cycloaddition for Pyrrolidine Synthesis organic-chemistry.orgnih.gov This table is a representative example based on the described methodology.

| N-Acylaziridine | Alkene | Catalyst | Product |

|---|---|---|---|

| N-Benzoyl-2-phenylaziridine | Styrene | Ti(Oi-Pr)₄ | Substituted Pyrrolidine |

Mannich Reactions in Pyrrolidine Derivative Synthesis

The Mannich reaction is a classic method for forming carbon-carbon bonds and has been ingeniously applied to the synthesis of pyrrolidine derivatives. rsc.org Modern iterations often involve cascade reactions that rapidly build molecular complexity from simple precursors. acs.org

One such strategy is a one-pot nitro-Mannich/hydroamination cascade that combines organocatalysis and gold catalysis. acs.orgnih.govrsc.org This approach facilitates the highly enantioselective preparation of trisubstituted pyrrolidines. acs.orgnih.gov The process begins with an asymmetric bifunctional organocatalytic nitro-Mannich reaction, which is followed by a gold-catalyzed allene (B1206475) hydroamination to complete the cyclization, affording the pyrrolidine products in good yields with excellent diastereo- and enantioselectivities. acs.orgnih.gov

Furthermore, pyrrolidine derivatives themselves can act as organocatalysts in Mannich-type reactions. For example, (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid and (R)-3-pyrrolidinecarboxylic acid have been shown to efficiently catalyze the reaction between aldehydes or ketones and α-imino esters. acs.org These reactions proceed under mild conditions to deliver anti-Mannich products with high levels of diastereoselectivity and enantioselectivity. acs.org The presence of the carboxylic acid group at the 3-position of the pyrrolidine catalyst is crucial for both promoting the reaction and controlling the stereochemical outcome. acs.org

Mechanistic Investigations and Reactivity Profiling of 3 Methylpyrrolidine

Elucidation of Reaction Mechanisms

The oxidation of 3-methylpyrrolidine can be achieved using various oxidizing agents, leading to different products depending on the reaction conditions. For instance, oxidation with agents like hydrogen peroxide can form the corresponding N-oxide. Mechanistic studies have explored the use of more complex systems as well. The dehydrogenation of pyrrolidines to form pyrroles can be catalyzed by B(C₆F₅)₃, a reaction that proceeds through an initial borane-mediated hydride abstraction from the carbon alpha to the nitrogen. acs.org This step forms an iminium borohydride (B1222165) intermediate. acs.org Subsequent deprotonation and a second hydride abstraction event, which can occur at either the α- or γ-nitrogen positions, lead to the aromatic pyrrole. acs.org

Electrochemical methods have also been employed for the C(sp³)–H oxidation of complex molecules containing the pyrrolidine (B122466) motif. researchgate.net These reactions can be used for late-stage functionalization, such as methylation. researchgate.net Mechanistic considerations in such electrochemical oxidations may involve one-electron transfer pathways to generate α-amino radical intermediates. researchgate.net

A summary of common oxidation reactions is presented below:

| Oxidant/Method | Intermediate Species | Major Product(s) |

| Hydrogen Peroxide | - | This compound-N-oxide |

| B(C₆F₅)₃ / H₂ Acceptor | Iminium borohydride acs.org | N-substituted pyrroles acs.org |

| Electrochemical Oxidation | α-amino radical researchgate.net | Functionalized pyrrolidines researchgate.net |

Reduction reactions involving this compound derivatives are fundamental in organic synthesis. The carbonyl groups of This compound-2,5-dione (B1595552) can be reduced using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to produce amines or alcohols. The choice of reducing agent and reaction conditions dictates the final product. For example, the reduction of a malic acid derivative is a key step in one synthetic route to (R)-3-methylpyrrolidine, involving a borane-mediated reduction.

The nitrogen atom in this compound possesses a lone pair of electrons, making it a competent nucleophile. It readily participates in nucleophilic substitution reactions with electrophiles such as alkyl halides. This reaction typically follows an Sₙ2 pathway, where the nitrogen attacks the electrophilic carbon, displacing the halide and forming a new carbon-nitrogen bond. researchgate.netresearchgate.net The reaction kinetics are influenced by factors like the solvent and temperature. researchgate.netresearchgate.net For instance, the synthesis of N-methylpyrrolidine from 1,4-dihalobutane and methylamine (B109427) is a classic example of a nucleophilic substitution. researchgate.netgoogle.com The use of potassium iodide can catalyze this reaction by in-situ halogen exchange, which lowers the activation energy of the substitution step. google.com

Reduction Reactions

Computational Chemistry Approaches to Reaction Thermodynamics and Kinetics

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of reactions involving pyrrolidine derivatives. raa-journal.orgubc.ca DFT calculations allow for the modeling of reaction pathways, the identification of transition states, and the determination of activation energy barriers, providing insights that complement experimental findings. raa-journal.orgresearchgate.net For example, DFT studies on the B(C₆F₅)₃-catalyzed dehydrogenation of pyrrolidines have shown that the initial borane-mediated α-nitrogen hydride abstraction has a low energy barrier. acs.org These computational models can also predict the Gibbs free energy profiles for catalytic versus acceptorless dehydrogenation processes. acs.org

In the study of 1,3-dipolar cycloaddition reactions to form spiro[oxindole-2,3′-pyrrolidine] derivatives, DFT calculations have been used to investigate the regioselectivity and diastereoselectivity. researchgate.net By determining the activation energies and confirming transition states through frequency calculations, researchers can predict the favored reaction pathway. researchgate.net Functionals like B3LYP are commonly employed for these types of mechanistic investigations. researchgate.netnih.gov

| Reaction Studied | DFT Functional | Key Insights |

| Dehydrogenation of Pyrrolidines | (not specified) | Low energy barrier for initial hydride abstraction acs.org |

| 1,3-Dipolar Cycloaddition | B3LYP/6-31G(d,p) | Favored reaction pathway and regioselectivity researchgate.net |

| Tautomeric Equilibrium | B3LYP | Molecular stability of tautomers nih.gov |

The five-membered ring of this compound is not planar and exists in various puckered conformations. Computational methods are crucial for analyzing the energetic landscape and determining the relative stabilities of these conformers. princeton.edu The conformational preferences of the ring and the substituent(s) can significantly influence the molecule's reactivity and the stereochemical outcome of reactions. princeton.edu

Ab initio and DFT methods are used to calculate the energies of different conformations, such as envelope and twist forms, and to determine whether a substituent prefers an axial or equatorial position. nih.gov Even simple molecular mechanics computations can often predict the conformations of such rings with reasonable accuracy by accounting for factors like transannular nonbonded interactions. princeton.edu For N-methylpyrrolidine, it has been noted that the nitrogen inversion transition state has a planar nitrogen configuration. nih.gov High-level methods like coupled-cluster theory (e.g., DLPNO-CCSD(T)) can provide benchmark conformational energies against which more common and efficient methods like DFT and MP2 can be compared. nih.gov

Advanced Spectroscopic Characterization of 3 Methylpyrrolidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. kit.edu It provides detailed information about the constitution, configuration, and conformation of molecules at the atomic level. kit.edu For 3-methylpyrrolidine, ¹H, ¹³C, and ¹⁵N NMR spectroscopy, along with advanced two-dimensional methods, offer a comprehensive analytical profile.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their connectivity. The chemical shifts (δ) are influenced by the electron density around the proton, while spin-spin coupling constants (J) reveal the spatial relationship between neighboring protons. researchgate.net

In substituted pyrrolidines, the protons on the heterocyclic ring typically resonate in the aliphatic region of the spectrum. umn.edu For the parent pyrrolidine (B122466), the protons at the C2/C5 positions are deshielded compared to those at C3/C4 due to their proximity to the nitrogen atom. The introduction of a methyl group at the C3 position in this compound introduces further complexity. The spectrum will feature signals for the methyl group protons (a doublet), the methine proton at C3, and the methylene (B1212753) protons at C2, C4, and C5, which often appear as complex multiplets due to diastereotopicity and overlapping signals. emerypharma.com For instance, in a derivative like (R)-2-(4-tolyl)pyrrolidine, the pyrrolidine ring protons appear as multiplets between δ 1.92 and 2.31 ppm and δ 3.24 and 3.51 ppm. acs.org

The analysis of a related compound, N-methylpyrrolidine, shows protons alpha to the nitrogen (at C2 and C5) appearing as a multiplet around δ 2.34-2.39 ppm, the beta protons (at C3 and C4) as a multiplet at δ 1.66-1.73 ppm, and the N-methyl protons as a singlet at δ 2.24 ppm (in DMSO-D6). rsc.org For this compound hydrochloride, the proton signals are shifted downfield due to the protonation of the nitrogen atom. chemicalbook.com

Table 1: Representative ¹H NMR Chemical Shifts for Pyrrolidine Derivatives

| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|---|

| N-Methylpyrrolidine rsc.org | N-CH₃ | 2.24 | s |

| C2/C5-H | 2.34-2.39 | m | |

| C3/C4-H | 1.66-1.73 | m | |

| (R)-2-(4-tolyl)pyrrolidine acs.org | Ring CH₂ | 1.92-2.18 | m |

| Ring CH₂ | 2.19-2.31 | m | |

| Ring CH₂ | 3.24-3.51 | m |

Note: s = singlet, m = multiplet. Solvent and standard references can cause variations in chemical shifts.

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. pdvpmtasgaon.edu.in In the proton-decoupled ¹³C NMR spectrum of this compound, five distinct signals are expected, corresponding to the five carbon atoms in the molecule (C2, C3, C4, C5, and the methyl carbon).

The chemical shifts of the carbon atoms in the pyrrolidine ring are influenced by their proximity to the nitrogen atom and the methyl substituent. Generally, carbons alpha to the nitrogen (C2 and C5) are deshielded and appear at a lower field compared to the beta carbons (C3 and C4). chemicalbook.comredalyc.org The signal for C3 will be shifted downfield due to the alpha-effect of the methyl group, while the adjacent carbons (C2 and C4) will experience a beta-effect. The methyl carbon itself will appear at a high field.

Published data for this compound indicates the following approximate chemical shifts: C2 at ~56.2 ppm, C3 at ~34.1 ppm, C4 at ~35.6 ppm, C5 at ~47.1 ppm, and the methyl carbon at ~20.1 ppm. spectrabase.com These values can be compared to parent pyrrolidine, where C2/C5 appear at ~47.1 ppm and C3/C4 at ~25.7 ppm. chemicalbook.com For N-methylpyrrolidine, the reported shifts are C2/C5 at 56.25 ppm, C3/C4 at 24.18 ppm, and the N-methyl carbon at 42.38 ppm. rsc.org

Table 2: ¹³C NMR Chemical Shifts for this compound and Related Compounds

| Compound | C2 | C3 | C4 | C5 | Methyl (C) | N-Methyl (C) | Solvent |

|---|---|---|---|---|---|---|---|

| This compound spectrabase.com | 56.2 | 34.1 | 35.6 | 47.1 | 20.1 | - | Neat liquid |

| Pyrrolidine chemicalbook.com | 47.1 | 25.7 | 25.7 | 47.1 | - | - | CDCl₃ |

Note: Chemical shifts are in ppm relative to TMS. Values are approximate and can vary with solvent and experimental conditions.

¹⁵N NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atom. nasa.gov Although the ¹⁵N isotope has a low natural abundance and sensitivity, modern NMR techniques allow for its observation. huji.ac.il The chemical shift of the nitrogen in this compound is sensitive to factors like protonation, hydrogen bonding, and solvent effects. usn.nonist.gov

For secondary aliphatic amines like this compound, the ¹⁵N chemical shift typically falls within the range of 0 to 90 ppm relative to liquid ammonia. science-and-fun.de The chemical shift provides insight into the degree of shielding of the nitrogen nucleus. For comparison, the ¹⁵N chemical shift of N-methylpyrrolidine has been reported. nih.gov Studies on various amines show that ¹⁵N chemical shifts reflect the amine's reactivity, for instance, in carbamate (B1207046) formation. usn.noresearchgate.net The specific ¹⁵N chemical shift for this compound would be expected in the upfield region characteristic of saturated cyclic amines.

Since this compound is a chiral molecule, existing as (R) and (S) enantiomers, advanced NMR techniques are crucial for assigning its stereochemistry, especially in its derivatives.

Chiral Derivatizing Agents (CDAs): One common method involves reacting the chiral amine with a CDA, such as Mosher's acid, to form a diastereomeric pair. kit.edu These diastereomers have distinct NMR spectra, allowing for the differentiation of the original enantiomers. researchgate.net

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity within the molecule. emerypharma.comipb.pt COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with directly attached or long-range coupled carbons, respectively. ipb.pt

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D NOE difference experiments are particularly powerful for stereochemical assignment. ipb.ptnih.gov These techniques detect through-space interactions between protons that are close to each other, providing information about the relative configuration and conformation of the molecule. ipb.pt For example, in substituted azetidin-3-ols, the presence or absence of a NOESY correlation between specific protons was used to assign the cis/trans stereochemistry. ipb.pt Similar principles can be applied to substituted pyrrolidines to determine the relative orientation of substituents on the ring.

¹⁵N NMR Spectral Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. edinst.com Both methods are complementary and probe the vibrational energy levels of a molecule. edinst.com

The IR and Raman spectra of this compound are characterized by specific absorption or scattering bands corresponding to the vibrations of its chemical bonds. Key expected vibrations include:

N-H Vibrations: For the secondary amine, a characteristic N-H stretching vibration is expected in the IR spectrum, typically in the region of 3300-3500 cm⁻¹. This band is often broad due to hydrogen bonding. N-H bending vibrations appear in the 1560-1640 cm⁻¹ region.

C-H Vibrations: Stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups occur in the 2850-3000 cm⁻¹ range. Bending vibrations for these groups are observed between 1340 and 1470 cm⁻¹. scifiniti.com

C-N Vibrations: The C-N stretching vibrations of aliphatic amines are typically found in the 1020-1250 cm⁻¹ region.

Ring Vibrations: The pyrrolidine ring itself will have characteristic "breathing" and deformation modes.

The vapor phase IR spectrum of this compound is available in spectral databases. nih.gov For derivatives, such as 6-[4-[3-((R)-2-methylpyrrolidine-1-carbonyl)-5-trifluoromethyl-benzenesulfonyl]-piperazin-1-yl]-pyridazine, characteristic IR and Raman spectra have been reported and used for characterization. google.com

Table 3: General IR/Raman Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3300 - 3500 | IR |

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |

| N-H Bend | 1560 - 1640 | IR |

| C-H Bend | 1340 - 1470 | IR, Raman |

Mass Spectrometry for Structural Elucidation and Impurity Profiling

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns. americanpharmaceuticalreview.com It is also a critical tool for the detection and identification of impurities. semanticscholar.orgamazonaws.com

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (85.15 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition with high confidence. americanpharmaceuticalreview.comalmacgroup.com

The fragmentation of the this compound molecular ion is dominated by cleavage alpha to the nitrogen atom, a characteristic pathway for amines. This would lead to the loss of a hydrogen atom or an ethyl radical (from ring cleavage) to form stable iminium ions. The base peak in the GC-MS spectrum of the related N-methylpyrrolidine is at m/z 42, with another major peak at m/z 84. nih.gov A similar fragmentation pattern, with characteristic ions resulting from the cleavage of the pyrrolidine ring, would be expected for this compound.

For impurity profiling, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. semanticscholar.org These methods separate impurities from the main compound before they enter the mass spectrometer, allowing for their individual detection and identification, even at trace levels. almacgroup.comsterlingpharmasolutions.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ions of impurities, providing structural information for their definitive identification. americanpharmaceuticalreview.com

Ultrafast Spectroscopy for Excited-State Dynamics

Ultrafast spectroscopy encompasses a suite of techniques that utilize ultrashort laser pulses, typically on the order of femtoseconds (10⁻¹⁵ s) to picoseconds (10⁻¹² s), to probe chemical and physical processes as they occur in real-time. barc.gov.in These methods are indispensable for studying the excited-state dynamics of molecules, as the fundamental steps of these processes—such as vibrational relaxation, internal conversion, intersystem crossing, and dissociation—often happen on these incredibly fast timescales. barc.gov.inrsc.org By using a "pump-probe" approach, where an initial laser pulse (the pump) excites the molecule and a subsequent, time-delayed pulse (the probe) interrogates the resulting changes, researchers can construct a molecular movie of the dynamic events. barc.gov.in This provides profound insights into the intricate pathways of energy redistribution and structural changes that follow electronic excitation. rsc.org

Time-Resolved Photoelectron Ionization (TRPEI)

Time-Resolved Photoelectron Imaging (TRPEI) is a powerful and highly differential pump-probe technique used for the detailed investigation of non-adiabatic energy redistribution dynamics in the electronically excited states of gas-phase molecules. researchgate.netrsc.org The method provides time-dependent information on the energy and angular distribution of photoelectrons ejected when the excited molecule is ionized by the probe pulse. rsc.orgnih.gov This information is extremely sensitive to the electronic and geometric structure of the molecule at the moment of ionization, making TRPEI an ideal tool for tracking wave packet motion, identifying transient species, and mapping complex relaxation pathways. nih.govresearchgate.net

Recent studies on N-methylpyrrolidine, a key derivative of this compound, have utilized TRPEI to unravel its excited-state dynamics following UV excitation. researchgate.netresearchgate.net In one such study, N-methylpyrrolidine was excited at a wavelength of 200 nm. researchgate.netresearchgate.net This initial excitation populates a member of the 3p Rydberg manifold. researchgate.netaip.org The subsequent dynamics were then tracked using a time-delayed probe pulse.

The TRPEI data revealed a rapid, sub-picosecond evolution from the initially prepared 3p state. This initial fast decay, occurring in less than 400 femtoseconds, is attributed to internal conversion to the lower-lying 3s Rydberg state. aip.org The 3s state itself was found to be significantly longer-lived, decaying on a timescale of 160 picoseconds. aip.org This comparatively slow decay of the 3s state in N-methylpyrrolidine, a tertiary amine, is in stark contrast to the behavior observed in secondary amines like piperidine, where the 3s state decays in under 200 femtoseconds. researchgate.netaip.org This difference highlights how the substitution on the nitrogen atom (tertiary vs. secondary) influences the evolution of Rydberg states and their interaction with valence states, which ultimately dictates the photostability and relaxation pathways of the molecule. aip.org

The time-dependent photoelectron spectrum of N-methylpyrrolidine clearly shows the evolution of the system. researchgate.net An initial signal from the 3p state rapidly gives way to a distinct signature from the 3s state, which then decays much more slowly. researchgate.net By fitting the transient photoelectron signal to a sequential bi-exponential model, the time constants for these processes can be precisely extracted. researchgate.net

Table 1: Excited-State Relaxation Dynamics of N-Methylpyrrolidine after 200 nm Excitation

| Process | Initial State | Final State | Measured Time Constant | Reference |

|---|---|---|---|---|

| Internal Conversion | 3p Rydberg State | 3s Rydberg State | < 400 fs | aip.org |

| 3s State Decay | 3s Rydberg State | Ground State (S₀) | 160 ps | aip.org |

Catalytic Applications of 3 Methylpyrrolidine and Its Analogs

Organocatalysis Utilizing 3-Methylpyrrolidine Scaffolds

Chiral pyrrolidines, including this compound and its derivatives, are foundational scaffolds in the field of organocatalysis. mdpi.com These small organic molecules act as catalysts, driving a variety of chemical transformations in an enantioselective manner, thus providing access to specific stereoisomers of a target molecule. mdpi.com The catalytic power of these amines lies in their ability to form key reactive intermediates, namely enamines and iminium ions, which modulate the reactivity of carbonyl compounds.

Asymmetric Michael Additions

The asymmetric Michael addition, a carbon-carbon bond-forming reaction, is effectively catalyzed by this compound and its analogs. In these reactions, the chiral amine catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. taltech.ee This enamine then adds to an α,β-unsaturated carbonyl compound or a similar electron-deficient olefin, such as a nitroalkene. taltech.eeresearchgate.net Subsequent hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst for the next cycle. taltech.ee

For instance, chiral pyrrolidine-based tetraamines have been developed and shown to be highly effective catalysts for the Michael addition of ketones to chalcones, yielding 1,5-diketones with excellent diastereoselectivities and enantioselectivities. researchgate.net Similarly, the addition of ketones to nitroolefins, catalyzed by chiral pyrrolidinyl-sulfamide derivatives, produces γ-nitrocarbonyl adducts in high yields and stereoselectivities. researchgate.net The success of these reactions often depends on the specific structure of the catalyst and the reaction conditions. For example, some reactions require an acid additive to facilitate enamine formation. taltech.ee

The table below summarizes the performance of different pyrrolidine-based catalysts in asymmetric Michael additions.

| Catalyst Type | Reactants | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Pyrrolidine-based tetraamine | Ketones and Chalcones | 1,5-Diketones | up to >99:1 | up to 100% |

| Pyrrolidinyl-sulfamide | Cyclohexanone and Nitroalkenes | γ-Nitroketones | up to 99/1 | up to 95% |

| (S)-1-(2-Pyrrolidinylmethyl)-pyrrolidine | Ketones and Alkylidene malonates | Michael adducts | - | up to 91% |

Asymmetric Aldol (B89426) Reactions

Asymmetric aldol reactions, which form β-hydroxy carbonyl compounds, represent another key application of this compound-derived organocatalysts. nih.gov Similar to Michael additions, the catalytic cycle involves the formation of a nucleophilic enamine from the reaction of the pyrrolidine (B122466) catalyst with a ketone donor. clockss.orgnii.ac.jp This enamine then attacks an aldehyde acceptor.

The stereochemical outcome of the reaction is dictated by the catalyst's structure, which creates a chiral environment around the reacting molecules. For example, prolinamide-based organocatalysts have been used in the asymmetric aldol reaction of isatins with acetone, affording the corresponding aldol products in high yields and moderate enantioselectivities. nih.gov The development of silica-supported proline derivatives offers the advantage of catalyst recyclability, a significant step towards more sustainable chemical processes. nih.gov

Below is a table showcasing the results of asymmetric aldol reactions using various pyrrolidine-based catalysts.

| Catalyst | Reactants | Yield (%) | Enantiomeric Excess (ee) (%) |

| Prolinamide 6d | Isatins and Acetone | up to 99 | up to 80 |

| Silica-supported (S)-proline derivative | Aromatic aldehydes and Acetone | Excellent | Low to moderate |

| L-proline | p-Nitrobenzaldehyde and Acetone | 68 | 76 |

Asymmetric Mannich Reactions

The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are valuable building blocks for many pharmaceuticals. acs.org Organocatalysts based on the this compound scaffold have proven effective in promoting these reactions with high levels of stereocontrol. thieme-connect.de In a typical Mannich reaction, a chiral amine catalyst activates a ketone or aldehyde donor to form an enamine, which then adds to an imine acceptor. ru.nl

(3R,5R)-5-Methylpyrrolidine-3-carboxylic acid has been utilized as a catalyst in diastereo- and enantioselective organocatalytic Mannich reactions. rsc.org Furthermore, enantiomerically pure 3-methyl-β-proline has been synthesized and demonstrated to be a highly effective catalyst for Mannich-type reactions between ketones or aldehydes and glyoxylate (B1226380) imines. acs.org This catalyst was found to be more soluble in nonpolar organic solvents compared to the parent β-proline, allowing for lower catalyst loadings and achieving high anti-diastereo- and enantioselectivities. acs.org

The following table presents data from asymmetric Mannich reactions catalyzed by this compound analogs.

| Catalyst | Reactants | Diastereoselectivity | Enantioselectivity |

| (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid | Ketones/Aldehydes and Imines | High | High |

| 3-Methyl-β-proline | Ketones/Aldehydes and Glyoxylate imines | High anti-selectivity | High |

| (S)-3-Pyrrolidinecarboxylic acid with K2CO3 | Ketones and Imines | High anti-selectivity | up to 96:4 er |

Mechanistic Insights into Organocatalytic Cycles and Active Species

The catalytic activity of this compound and its derivatives in these reactions stems from their ability to form specific reactive intermediates. The primary catalytic cycle in the aforementioned reactions involves the formation of an enamine. taltech.ee This process begins with the reaction of the secondary amine of the pyrrolidine catalyst with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. taltech.ee This enamine is the key active species that attacks the electrophile (e.g., a nitroolefin in a Michael addition, an aldehyde in an aldol reaction, or an imine in a Mannich reaction). taltech.ee

The formation of the enamine increases the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it more nucleophilic. Following the carbon-carbon bond formation, the resulting intermediate is an iminium ion. Hydrolysis of this iminium ion releases the final product and regenerates the chiral amine catalyst, allowing it to enter another catalytic cycle. taltech.ee

In some cases, particularly with α,β-unsaturated aldehydes or ketones, the catalyst can also operate through an iminium ion activation pathway. In this mode, the amine catalyst forms an iminium ion with the unsaturated carbonyl compound, which lowers its Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack.

The stereoselectivity of these reactions is governed by the steric and electronic properties of the catalyst, which directs the approach of the reactants in the transition state. csic.es For example, bulky substituents on the pyrrolidine ring can effectively shield one face of the enamine, leading to a preferred direction of attack by the electrophile. taltech.ee

Metal-Catalyzed Reactions Incorporating this compound Ligands

While this compound is a prominent organocatalyst, its derivatives also find application as ligands in metal-catalyzed reactions. The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, and the chirality of the ligand can be transferred to the metal complex, enabling asymmetric catalysis.

Cobalt-Hydride Catalysis

A notable application of this compound-related structures is in cobalt-hydride catalyzed reactions. Enantioenriched this compound derivatives are important structural motifs in many natural products and pharmaceutical compounds. nih.gov A novel cobalt-catalyzed asymmetric hydromethylation strategy has been developed to synthesize these valuable compounds. nih.govacs.org

This method utilizes a commercial cobalt precursor in combination with a modified bisoxazoline (BOX) ligand to convert readily available 3-pyrrolines into enantiopure this compound compounds with high enantioselectivity. nih.govacs.org The proposed mechanism involves the formation of a Co(I)-H species, which undergoes hydrometalation with the 3-pyrroline (B95000) substrate. nih.govacs.org This is followed by a halogen-atom abstraction to form an alkyl cobalt(II) intermediate, which then captures a methyl radical to generate a dialkyl cobalt(III) species. nih.govacs.org

This cobalt-hydride catalysis provides a more efficient route to enantioenriched 3-methylpyrrolidines compared to traditional multi-step synthetic methods. nih.govacs.org

3 Methylpyrrolidine As a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

Role of Pyrrolidine (B122466) Scaffolds in Bioactive Compounds

The five-membered nitrogen-containing pyrrolidine ring is a cornerstone in modern medicinal chemistry, frequently incorporated into a wide array of pharmacologically active molecules. elifesciences.org Its prevalence is not coincidental; the pyrrolidine scaffold offers a unique combination of properties that are highly advantageous for drug design. nih.gov

Contribution to Molecular Complexity and Three-Dimensional Shape

In an era of drug discovery that is increasingly moving away from "flat" two-dimensional molecules, the non-planar nature of the pyrrolidine ring provides a significant advantage. researchgate.net This is largely due to the sp³-hybridized carbon atoms within the ring, which confer a greater three-dimensional (3D) character to the molecule. nih.gov This "pseudorotation" of the pyrrolidine ring allows it to adopt various conformations, enabling a more comprehensive exploration of the pharmacophore space and facilitating a better fit within the binding sites of biological targets. nih.gov The introduction of a methyl group at the 3-position further enhances this structural complexity, providing a chiral center that can be strategically utilized to optimize interactions with target proteins. This increased 3D coverage is a key factor in improving the druggability of a compound by influencing properties such as solubility and metabolic stability. researchgate.net

Influence of Stereochemistry on Biological Activity and Target Selectivity

The stereochemistry of the 3-methylpyrrolidine scaffold is a critical determinant of its biological activity. The chiral center at the 3-position gives rise to (R)- and (S)-enantiomers, which can exhibit profoundly different pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and often display stereospecific binding preferences.

A compelling example of this is seen in the development of estrogen receptor (ER) antagonists for breast cancer treatment. Studies have shown that the orientation of the this compound ring within a benzopyran scaffold dictates the compound's activity. Specifically, the (R)-3-methylpyrrolidine derivative acts as a pure ERα antagonist and a selective ER degrader (SERD), while the corresponding (S)-enantiomer does not exhibit the same desired activity. researchgate.net This highlights how a subtle change in the spatial arrangement of the methyl group can dramatically alter the interaction with the target protein, leading to a distinct biological outcome. researchgate.net

Derivatization Strategies and Structure-Activity Relationship (SAR) Studies

The this compound scaffold serves as a versatile template for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, which systematically alter the structure of a lead compound and assess the impact on its biological activity, are crucial in this optimization process.

A common derivatization strategy involves the modification of the pyrrolidine nitrogen. For instance, in the development of anticonvulsant agents based on the This compound-2,5-dione (B1595552) core, various arylpiperazinyl-alkyl groups have been attached to the imide nitrogen. researchgate.netnih.gov SAR studies have revealed that the nature of the aryl substituent on the piperazine (B1678402) ring and the length of the alkyl linker significantly influence anticonvulsant activity. nih.gov

Another key area of derivatization is the substitution on the pyrrolidine ring itself. In the context of kinase inhibitors, the methyl group at the 3-position has been shown to be crucial for selectivity. SAR studies on Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) inhibitors revealed that replacing the methyl group with bulkier substituents can lead to a decrease in potency. This underscores the importance of the 3-methyl group in achieving optimal interactions within the kinase's ATP-binding pocket.

Applications in Specific Therapeutic Areas

The unique structural features of this compound have been successfully exploited in the development of drugs for a range of diseases, most notably neurological disorders and cancer.

Anticonvulsant Agents and Neurological Disorders

The this compound-2,5-dione scaffold, a key structural motif in the well-established antiepileptic drug ethosuximide, has been a fertile ground for the discovery of new anticonvulsant agents. uj.edu.pl Derivatives of this scaffold have demonstrated broad-spectrum anticonvulsant activity in various preclinical models. These compounds often exert their effects by modulating neuronal voltage-sensitive sodium and calcium channels, thereby reducing neuronal excitability.

Research has shown that N-substituted derivatives of this compound-2,5-dione can exhibit potent anticonvulsant effects. For example, the introduction of an N-[{4-(3,4-dichlorophenyl)piperazin-1-yl}ethyl] moiety resulted in a compound with significant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov

| Compound | Substituent at N-1 | Anticonvulsant Activity (ED₅₀ mg/kg, i.p. mice) | Test Model |

|---|---|---|---|

| N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-3-methylpyrrolidine-2,5-dione | -{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl | 16.13 | MES |

| N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-3-methylpyrrolidine-2,5-dione | -{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl | 133.99 | scPTZ |

| 1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methylpyrrolidine-2,5-dione | -CH₂C(O)N(CH₂)₂N(p-Cl-Ph) | Active in MES and scPTZ | MES/scPTZ |

| 1-{3-[4-(3-chlorophenyl)-piperazin-1-yl]-propyl}-3-methyl-3-phenyl-pyrrolidine-2,5-dione | -(CH₂)₃-N(CH₂)₂N(m-Cl-Ph) | 28.2 (po, rats) | MES |

Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The this compound scaffold has proven to be a valuable component in the design of selective kinase inhibitors. nih.gov Its rigid, three-dimensional structure can enhance binding affinity and selectivity for the target kinase.

A notable example is the development of inhibitors for DYRK2, a kinase implicated in cancer. Structure-based design led to the discovery of potent DYRK2 inhibitors incorporating an (S)-3-methylpyrrolidine moiety. The (S)-enantiomer was found to be significantly more potent than the (R)-enantiomer, with the pyrrolidine ring forming a crucial hydrogen bond within the ATP-binding pocket of the kinase. biorxiv.org

| Compound Class/Example | Target Kinase | Key Structural Feature | Activity (IC₅₀) |

|---|---|---|---|

| Acridine-based inhibitor (Compound C17) | DYRK2 | (S)-3-methylpyrrolidine | 9 nM |

| Acridine-based inhibitor (Compound 18) | DYRK2 | (R)-3-methylpyrrolidine | Less potent than (S)-enantiomer |

| Benzopyran-based antagonist | Estrogen Receptor α (ERα) | (R)-3-methylpyrrolidine | Pure antagonist and SERD |

Antineoplastic Drugs

The this compound scaffold is a key structural motif in the development of novel antineoplastic agents due to its ability to confer potent and selective activity against various cancer targets. Its incorporation into larger molecules can significantly enhance their pharmacological properties, leading to promising anticancer drug candidates. nih.gov The chiral nature of this compound is often crucial, with different enantiomers displaying markedly different potencies and selectivities. nih.gov

Research has shown that derivatives containing the this compound moiety can inhibit tumor growth by targeting specific enzymes involved in cancer progression. For instance, the (S)-3-methylpyrrolidine group has been integral in designing inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2), a target in certain cancers. Conversely, the (R)-enantiomer has proven effective in inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target in oncology.

A notable example is the development of naphthyridinone derivatives. rhhz.net By incorporating a 3-aminomethyl-4-benzyloxyimino-3-methylpyrrolidin-1-yl group at the C-7 position, researchers have created potent antitumor agents. rhhz.net One such compound, 10j , demonstrated significant broad-spectrum antitumor activity against a panel of human cancer cell lines, including those resistant to existing therapies like Etoposide. rhhz.net The activity of these compounds is sensitive to the substitution on the pyrrolidine ring, indicating that the this compound core plays a critical role in the molecule's interaction with its biological target. rhhz.net The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a widely used pharmacophore in medicinal chemistry because of its hydrophilicity, basicity, and structural rigidity. tandfonline.com

The introduction of a 3-methyl group onto the pyrrolidine scaffold provides a strategic means to fine-tune the conformational preferences of molecules, allowing for precise adjustments to their three-dimensional structures. researchgate.net This can lead to enhanced potency, efficacy, and metabolic stability. nih.govresearchgate.net The development of 3D scaffolds as delivery platforms for chemotherapeutics is also an emerging area of research, aiming to improve drug delivery to tumor sites. bwise.kr

Below is a table summarizing the in vitro antitumor activity of a selected naphthyridinone derivative incorporating the this compound scaffold.

| Compound | Description | Cancer Cell Lines | IC₅₀ (μmol/L) | Reference |

| 10j | Naphthyridinone derivative with a 3-aminomethyl-4-benzyloxyimino-3-methylpyrrolidin-1-yl group | HL60, A549, BGC-823, etc. | < 0.5 - 6.25 | rhhz.net |

| Compound 2C | Pyrrolidine derivative | Lung cancer cell line | 1.2 | dntb.gov.ua |

| Compound 60 | Spirooxindole derivative | RS4;11 acute leukemia | 0.038 | acs.org |

| Compound 60 | Spirooxindole derivative | LNCaP prostate cancer | 0.018 | acs.org |

| Compound 60 | Spirooxindole derivative | HCT116 colon cancer | 0.104 | acs.org |

Analgesic Agents

The this compound scaffold is also being explored for its potential in developing new analgesic agents for pain management. smolecule.com Derivatives of this compound-2,5-dione, in particular, have shown promise in preclinical studies. researchgate.net These compounds have been evaluated in various mouse models of pain, demonstrating significant antinociceptive and antiallodynic activities. researchgate.netmdpi.com

In a study assessing the analgesic effects of four pyrrolidine-2,5-dione derivatives, three compounds demonstrated significant pain-relieving effects in a formalin-induced tonic pain model. researchgate.net Furthermore, these compounds showed antiallodynic properties in a model of oxaliplatin-induced peripheral neuropathy. researchgate.net One specific compound also reduced tactile allodynia in a streptozotocin-induced model of painful diabetic neuropathy, highlighting the potential of this scaffold for treating different types of neuropathic pain. researchgate.netmdpi.com

The mechanism of action for the analgesic properties of these derivatives may involve their influence on neuronal voltage-sensitive sodium channels and L-type calcium channels. nih.gov This dual mechanism could offer a pathway to new pain therapies with potentially fewer side effects than traditional opioids.

Research into N-Mannich bases derived from this compound-2,5-dione has also yielded compounds with both anticonvulsant and analgesic properties. nih.gov Several of these compounds were active in both the hot plate test and the formalin test in mice, indicating efficacy against both acute and inflammatory pain. nih.gov

The table below summarizes the analgesic activity of selected this compound derivatives in preclinical models.

| Compound Class | Pain Model | Observed Effect | Reference |

| 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives (Compounds 3, 6, 9) | Formalin-induced tonic pain | Significant antinociceptive effect | researchgate.netmdpi.com |

| 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives (Compounds 3, 6, 9) | Oxaliplatin-induced peripheral neuropathy | Antiallodynic properties | researchgate.netmdpi.com |

| 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 3) | Streptozotocin-induced diabetic neuropathy | Attenuated tactile allodynia | researchgate.netmdpi.com |

| N-Mannich bases of this compound-2,5-dione (Compounds 12, 13, 15, 24) | Hot plate test & Formalin test (first phase) | Analgesic activity | nih.gov |

| N-Mannich bases of this compound-2,5-dione (All tested) | Formalin test (second phase) | Analgesic activity | nih.gov |

| (R)-5-Bromo-1-ethyl-3-(N-methylpyrrolidin-2-yl-methyl)-1H-indole (T3) | Tail immersion test | Potent analgesic activity, equipotent to diclofenac (B195802) sodium | iajps.com |

Natural Products Chemistry: this compound Alkaloids

Substituted pyrrolidine moieties are integral components of numerous naturally occurring alkaloids. tandfonline.com While trans-2,5-disubstituted pyrrolidines are common, particularly in ant venoms and the skin secretions of neotropical poison frogs, other substitution patterns like the this compound skeleton are comparatively rare but are found in specific natural sources. tandfonline.com

Isolation and Structural Elucidation from Natural Sources

A notable class of this compound alkaloids has been isolated from the poison glands of Leptothoracini ants (Myrmicinae). researchgate.net These N-alkylated 3-methylpyrrolidines were identified as active components of the male-attracting pheromones produced by the female ants. researchgate.net The major alkaloid, 3-methyl-1-(3-methylbutyl)pyrrolidine , is present in minute quantities, on the order of nanograms per gland. researchgate.net

The general process for isolating alkaloids from plant or animal material involves several steps. mycollegevcampus.com First, the material is often defatted using a non-polar solvent. mycollegevcampus.com Then, the alkaloids are extracted using a polar solvent, sometimes acidified to form alkaloid salts. mycollegevcampus.com The extract is then made alkaline to liberate the free base form of the alkaloids, which can then be extracted into an organic solvent. mycollegevcampus.com Purification is often achieved through chromatographic techniques. tandfonline.com

For the Leptothoracini ant alkaloids, structural elucidation was performed, and the absolute configuration was later determined to be (3R). researchgate.net This determination is crucial as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Total Synthesis of Natural Enantiomers

The rarity and interesting biological activity of this compound alkaloids have spurred the development of methods for their total synthesis. These synthetic efforts aim to produce the natural enantiomers in a controlled and efficient manner, allowing for further biological study. tandfonline.comresearchgate.net

One successful asymmetric synthesis of (R)-3-methylpyrrolidine alkaloids, such as (R)-leptothoracine and (R)-3-methyl-N-(2-phenylethyl)-pyrrolidine , starts from the readily available and inexpensive (S)-malic acid. tandfonline.comresearchgate.net This multi-step process involves the diastereoselective methylation of dimethyl (S)-malate, followed by a reductive dehydroxylation procedure to afford dimethyl (R)-2-methylsuccinate, a key intermediate that is then converted to the target alkaloids. tandfonline.com

Another modern approach involves a cobalt-catalyzed asymmetric hydromethylation. nih.govresearchgate.net This method allows for the direct and highly enantioselective conversion of accessible 3-pyrrolines into valuable enantiopure this compound compounds. nih.govnih.gov This protocol significantly streamlines the synthesis, reducing the number of steps required compared to traditional methods that often rely on chiral auxiliaries or enzymatic processes. nih.govresearchgate.net The development of efficient synthetic routes is critical for producing these complex natural products and their analogues for medicinal chemistry applications. beilstein-journals.orgnih.gov

Environmental Fate and Degradation Studies of Pyrrolidine Compounds

Biodegradation Pathways in Environmental Systems

Biodegradation is a primary mechanism for the environmental breakdown of many organic compounds, including pyrrolidine (B122466) derivatives. Microbial communities in soil and water utilize these compounds as sources of carbon and nitrogen, transforming them into simpler, less harmful substances. researchgate.net The efficiency of biodegradation depends on the chemical structure of the compound and the prevailing environmental conditions. mdpi.com

Under aerobic conditions, where oxygen is present, the biodegradation of pyrrolidine compounds can be quite rapid. who.intenviro.wiki For instance, studies on N-Methyl-2-pyrrolidone (NMP) show that it is readily biodegradable in activated sludge systems. researchgate.netwho.int The degradation process is initiated by enzymatic attacks that introduce oxygen into the molecule, typically leading to hydroxylation or hydrolysis. d-nb.info

Microorganisms from diverse genera such as Paracoccus, Acinetobacter, Cupriavidus, and Pseudomonas have been identified as capable of degrading NMP. researchgate.netnih.gov The metabolic pathway for NMP degradation by Paracoccus sp. involves the initial oxidation of NMP to 1-methyl-2,5-pyrrolidinedione. researchgate.net This is followed by the cleavage of the C-N bonds to form succinaldehyde, which is then oxidized to succinic acid. researchgate.net

In another example, the bacterium Alicycliphilus sp. strain BQ1 degrades NMP through a different pathway. nih.govasm.org A six-gene cluster (nmpABCDEF) facilitates the transformation. nih.gov The process starts with the hydrolysis of the amide group in NMP by an N-methylhydantoin amidohydrolase enzyme to produce γ-N-methylaminobutyric acid. nih.govasm.org This intermediate is then deaminated by an amino acid oxidase to yield succinate (B1194679) semialdehyde, which is subsequently converted to succinate by a dehydrogenase and enters the Krebs cycle. nih.govasm.org These findings highlight that the aerobic degradation of pyrrolidine rings often proceeds via ring cleavage and subsequent metabolism of the resulting aliphatic chain.

Proposed Aerobic Degradation Metabolites of N-Methyl-2-pyrrolidone (NMP)

| Parent Compound | Degrading Microorganism | Key Intermediates/Metabolites | Reference |

|---|---|---|---|

| N-Methyl-2-pyrrolidone (NMP) | Paracoccus sp. NMD-4 | 1-methyl-2,5-pyrrolidinedione, Succinic acid | researchgate.net |

| N-Methyl-2-pyrrolidone (NMP) | Alicycliphilus sp. BQ1 | γ-N-methylaminobutyric acid, Succinate semialdehyde, Succinate | nih.govasm.org |

Anaerobic biodegradation occurs in environments devoid of oxygen, such as deep sediments, groundwater, and anaerobic digesters. cler.com While many compounds that degrade quickly under aerobic conditions are more persistent anaerobically, some pyrrolidine derivatives can still be broken down. cler.com For many rapidly biodegraded aerobic substances, anaerobic degradation is considered less relevant for environmental safety assessments because aerobic conditions are more common in the environments they are released into. cler.com

The anaerobic degradation of hydrocarbons and related compounds often involves different biochemical strategies than aerobic pathways. enviro.wiki For instance, instead of using oxygenases, microorganisms may employ mechanisms like fumarate (B1241708) addition to activate the molecule for further breakdown. enviro.wikicler.com While specific studies on the anaerobic degradation of 3-Methylpyrrolidine are limited, research on other N-heterocyclic compounds provides a potential framework. It is known that some aromatic compounds can be degraded under anaerobic conditions by denitrifying bacteria. nih.gov For some compounds, complete degradation to methane (B114726) and carbon dioxide is achieved through the concerted action of multiple microbes in a process called syntrophy. enviro.wiki

Aerobic Degradation

Mobility and Distribution in Environmental Compartments

The mobility and distribution of a chemical describe its movement and partitioning between air, water, and soil. These characteristics are influenced by the compound's physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil particles.

The interaction of pyrrolidine compounds with soil particles is a key factor controlling their potential to move into groundwater. Adsorption, the process by which a chemical binds to soil surfaces, is heavily influenced by soil properties like organic matter content, clay content, and cation exchange capacity (CEC). copernicus.orgirost.ir Compounds that adsorb strongly to soil are less mobile and less likely to leach. irost.ir

For N-Methyl-2-pyrrolidone (NMP), which is completely miscible with water, adsorption to soil, sediments, or suspended organic matter is not expected to be significant. who.int This suggests that NMP is likely to be highly mobile in soil. who.intasiapaintsingapore.com The potential for a substance to leach is often inversely related to its adsorption capacity; therefore, compounds like NMP that exhibit low adsorption may readily leach from the soil surface and potentially contaminate groundwater. who.intcopernicus.org The mobility of pesticides and other chemicals in soil can be categorized based on their adsorption and leaching behavior. copernicus.org The addition of organic matter to soil generally increases the sorption of non-ionic organic compounds, thereby reducing their leaching potential. irost.ir

Factors Influencing Soil Mobility of Organic Compounds

| Factor | Influence on Mobility | Reference |

|---|---|---|

| Soil Organic Matter | Higher content generally increases adsorption and reduces mobility. | copernicus.orgirost.ir |

| Clay Content | Higher content can increase adsorption sites, reducing mobility. | copernicus.orgirost.ir |

| Cation Exchange Capacity (CEC) | Higher CEC can increase adsorption of positively charged species. | copernicus.org |

| Water Solubility | Higher solubility often correlates with higher mobility and leaching potential. | who.int |

Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere. A chemical's tendency to volatilize is determined by its vapor pressure and its Henry's Law constant, which describes its partitioning between air and water. who.int

For N-Methyl-2-pyrrolidone (NMP), the vapor pressure suggests it will volatilize from dry surfaces. who.intnih.gov However, its calculated Henry's Law constant is low, indicating that significant volatilization from water is not expected. who.int Based on fugacity models, it is estimated that over 99% of NMP released into the environment will ultimately partition to water. who.int Therefore, while some evaporation from contaminated soil may occur, the primary environmental compartment of concern for water-soluble pyrrolidine derivatives is the aqueous phase. acsh.org

Soil Adsorption and Leaching Dynamics

Methodologies for Environmental Fate Assessment

Assessing the environmental fate of chemicals like this compound involves a combination of laboratory experiments, environmental modeling, and analytical methods. copernicus.orgnih.gov International guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), provide standardized methods for testing biodegradability, mobility, and other environmental properties. ntnu.no

Biodegradability is often assessed using tests like the OECD 301 series, which measure the biochemical oxygen demand (BOD) over a period (e.g., 28 days) and compare it to the theoretical oxygen demand (ThOD) for complete mineralization. ntnu.no Soil adsorption and leaching are studied using batch equilibrium experiments and soil column tests, which can simulate the movement of a substance through the soil profile under controlled conditions. copernicus.orgnih.gov

In addition to experimental tests, computational models are widely used. Quantitative Structure-Activity Relationship (QSAR) models, for example, can predict the biodegradability of a chemical based on its molecular fragments. d-nb.info Screening-level models like the EPA's EPISuite can estimate a chemical's environmental transport and persistence based on its physical and chemical properties. regulations.gov These assessments often involve identifying degradation products using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which are essential for elucidating metabolic pathways. researchgate.netresearchgate.net

Field and Laboratory Simulation Studies for Degradation and Behavior

To predict how a chemical will behave in the environment, researchers use both laboratory and field simulation studies. Laboratory studies, such as those following OECD guidelines (e.g., OECD 308, 309), offer controlled conditions to investigate specific degradation processes like biodegradation in water-sediment systems. fera.co.uknih.gov Field studies, while more complex, provide a more realistic picture of a compound's fate under variable, real-world environmental conditions. acs.orgresearchgate.net

While specific simulation studies for this compound are not readily found in the literature, research on the structurally related compound N-methyl-2-pyrrolidone (NMP) provides valuable insights into the potential environmental behavior of substituted pyrrolidines. NMP is reported to be rapidly biodegradable under aerobic conditions. asm.org

Laboratory Simulation Studies:

Numerous laboratory studies have demonstrated the biodegradation of NMP by various microorganisms isolated from different environments.

A study investigating the microbial degradation of NMP in surface water samples from a river, a wetland, and a spring found that the compound was degradable in all cases. The fastest removal occurred in river water (4 days), while degradation was slower in wetland and spring water, taking several months. The key bacterial degraders were identified as Pseudomonas in river water, Rhodococcus and Patulibacter in the wetland, and Mesorhizobium and Rhizobium in the spring water. nih.gov

Another study isolated a halotolerant strain, Staphylococcus lentus, from sea shrimp that could effectively degrade NMP in high-salinity wastewater. Under optimal conditions (pH 7.0, 35°C, 1% salt), the strain achieved a 93% degradation efficiency of NMP at a concentration of 2000 mg/L. repec.orgmacrothink.org

Bacteria capable of degrading NMP are also readily isolated from common activated sludge. iwaponline.com Research identified strains from the genera Pseudomonas, Paracoccus, Acinetobacter, and Rhodococcus that utilized NMP as a sole source of carbon, energy, and nitrogen, ensuring its rapid removal during wastewater treatment processes. iwaponline.com

The following table summarizes findings from selected laboratory simulation studies on NMP biodegradation.

| Microorganism(s) | Source/System | Key Conditions | Degradation Efficiency/Rate | Reference |

|---|---|---|---|---|

| Pseudomonas sp. | River Water | Aerobic, laboratory incubation | Complete removal in 4 days | nih.gov |

| Rhodococcus sp., Patulibacter sp. | Wetland Water | Aerobic, laboratory incubation | Slow degradation over several months | nih.gov |

| Staphylococcus lentus | High Salinity Wastewater | pH 7.0, 35°C, 1% salt, 2000 mg/L NMP | 93% degradation | repec.orgmacrothink.org |

| Alicycliphilus sp. strain BQ1 | Environmental Isolate | Aerobic, mineral salts medium | Identified a six-gene cluster (nmpABCDEF) responsible for NMP biodegradation. asm.org | asm.org |

| Pseudomonas, Paracoccus, Acinetobacter, Rhodococcus | Activated Sludge | Aerobic, 300 mg/L NMP, 25°C | Complete degradation over several days | iwaponline.com |

Field vs. Laboratory Studies:

Future Research Directions and Emerging Applications

Development of Novel Asymmetric Synthetic Routes with Enhanced Efficiency

The synthesis of enantiomerically pure 3-methylpyrrolidine derivatives is crucial, as the biological activity and catalytic efficacy are often dependent on a specific stereoisomer. nih.gov While methods starting from chiral precursors like (S)-malic acid have been established, current research is aimed at developing more direct and efficient routes. nih.govresearchgate.nettandfonline.com

A significant advancement is the use of transition metal catalysis. For instance, a novel cobalt-catalyzed asymmetric hydromethylation of 3-pyrrolines has been developed. acs.orgnih.govresearchgate.net This method efficiently converts readily available starting materials into enantioenriched this compound compounds with high enantioselectivity. nih.govresearchgate.net This protocol represents a substantial improvement over traditional multi-step syntheses, which often require harsh conditions or expensive starting materials, by streamlining the process to as few as two steps. acs.orgnih.gov

Future efforts in this area will likely focus on:

Biocatalysis: Enzymatic resolution, using lipases such as Candida antarctica lipase (B570770) B (CAL-B), offers a green chemistry approach to separate enantiomers, although challenges related to enzyme stability and productivity remain to be addressed.

New Chiral Catalysts: The development of new chiral ligands and organocatalysts for asymmetric synthesis continues to be a priority to achieve higher yields and enantiopurity under milder conditions. smolecule.com Research into 3-substituted β-proline catalysts, for example, has shown that the methyl group increases lipophilicity, allowing for better solubility in nonpolar organic solvents and potentially reducing catalyst loading. acs.org

A comparison of existing and emerging synthetic methods highlights the trade-offs between yield, enantiomeric purity, cost, and scalability.

| Synthetic Method | Typical Yield (%) | Enantiomeric Excess (ee, %) | Scalability | Notes |

| Chiral Pool Synthesis | 46–69 | >99 | High | Balances yield and enantiopurity, making it industrially preferred. |

| Asymmetric Hydrogenation | 80–85 | 92–95 | Low | Suitable for small-scale applications requiring very high purity. |

| Enzymatic Resolution | 40–45 | 95–98 | Low | Environmentally friendly but can have low volumetric productivity. |

| Cobalt-Catalyzed Hydromethylation | High | High | Moderate | A newer, more efficient protocol reducing the number of synthetic steps. nih.govresearchgate.net |

Expansion of Catalytic Scope for Complex Molecule Synthesis

The rigid, chiral structure of this compound makes it an excellent building block for designing sophisticated organocatalysts and ligands for asymmetric synthesis. mdpi.com Derivatives of this compound have already been successfully employed as catalysts in key organic reactions, including Michael additions, Aldol (B89426) reactions, and Mannich-type reactions. acs.orgusm.edu

Future research is directed towards expanding this catalytic utility. The development of novel 3-methyl-β-proline catalysts has demonstrated enhanced solubility in nonpolar solvents, which provides greater flexibility in optimizing reaction conditions and may alter the transition-state conformation in a beneficial way. acs.org Furthermore, N-methylpyrrolidine has been used as a solvent in palladium-catalyzed Heck coupling reactions, where it contributes to high catalyst stability and turnover numbers. scielo.org.mx

Emerging areas for the catalytic application of this compound derivatives include:

Synergistic Catalysis: Combining organocatalysts derived from this compound with metal catalysts to enable novel transformations that are not possible with either catalyst alone. organic-chemistry.org

Photoredox Catalysis: Designing this compound-based catalysts that can participate in visible-light-mediated reactions, offering environmentally friendly pathways for complex molecule synthesis.

Synthesis of Heterocycles: Employing these catalysts in modular, [3+3]-type condensation reactions to construct other important heterocyclic scaffolds, such as pyridines. organic-chemistry.org

The goal is to create a broader toolbox of catalysts that can be used to synthesize complex natural products and active pharmaceutical ingredients with high precision and efficiency.

Exploration of New Medicinal Targets and Therapeutic Applications

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, and the introduction of a methyl group at the 3-position provides a powerful tool to fine-tune a molecule's three-dimensional shape, potency, and selectivity. tandfonline.comnih.govontosight.ai Enantioenriched this compound is a key intermediate in the synthesis of numerous pharmaceuticals. acs.org

Current research has identified several promising therapeutic areas for compounds containing the this compound motif: